(1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide
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Overview
Description
(1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl group and a trifluoroboranuide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Trifluoroboranuide Moiety: The trifluoroboranuide group can be introduced through a reaction with a boron trifluoride etherate (BF3·OEt2) in the presence of a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine rings.
Scientific Research Applications
Chemistry
In organic synthesis, (1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound may have potential applications in medicinal chemistry as a precursor for drug development. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In materials science, the compound could be used in the development of novel materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroboranuide moiety could play a role in enhancing the compound’s stability or bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-boronic acid: Similar structure but with a boronic acid group instead of a trifluoroboranuide.
(1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-fluoroboranuide: Similar structure but with a fluoroboranuide group instead of a trifluoroboranuide.
Uniqueness
The presence of the trifluoroboranuide moiety in (1-tert-butoxycarbonyl-3,6-dihydro-2H-pyridin-5-yl)-trifluoro-boranuide may confer unique properties such as increased stability, reactivity, or bioavailability compared to its analogs.
Properties
Molecular Formula |
C10H16BF3NO2- |
---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-5-yl]boranuide |
InChI |
InChI=1S/C10H16BF3NO2/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14/h5H,4,6-7H2,1-3H3/q-1 |
InChI Key |
WAYHPPOFVLNYEB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F |
Origin of Product |
United States |
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